molecular formula C13H13ClN2O4S B15247697 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde

2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde

Cat. No.: B15247697
M. Wt: 328.77 g/mol
InChI Key: KXMUMYJNUPXVTB-UHFFFAOYSA-N
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Description

2-Chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted at positions 2 (chloro), 5 (morpholin-4-ylsulfonyl), and 3 (carbaldehyde). This molecule combines a sulfonamide moiety linked to morpholine, a chloro group for steric and electronic modulation, and a reactive aldehyde group, making it a candidate for further derivatization or biological evaluation.

Properties

Molecular Formula

C13H13ClN2O4S

Molecular Weight

328.77 g/mol

IUPAC Name

2-chloro-5-morpholin-4-ylsulfonyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C13H13ClN2O4S/c14-13-11(8-17)10-7-9(1-2-12(10)15-13)21(18,19)16-3-5-20-6-4-16/h1-2,7-8,15H,3-6H2

InChI Key

KXMUMYJNUPXVTB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=C3C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, morpholin-4-ylsulfonyl, and carbaldehyde groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Aldehyde Group (Position 3)

The aldehyde group participates in nucleophilic addition and condensation reactions :

  • Reductive amination : Reaction with amines (e.g., NaBH₄ reduction) to form secondary amines .

  • Knoevenagel condensation : Reaction with active methylene compounds (e.g., malonates) to form α,β-unsaturated carbonyl compounds .

  • Triphenylphosphine-catalyzed reactions : Facilitates condensation with cyanoacetylindole derivatives .

Morpholin-4-ylsulfonyl Group (Position 5)

The sulfonamide group acts as a strong electron-withdrawing group , influencing the indole ring’s reactivity:

  • Electrophilic substitution : Directs incoming electrophiles to positions 4 and 6 (meta to the sulfonamide group) .

  • Nucleophilic aromatic substitution : Requires activation (e.g., nitration or halogenation) for substitution at position 5 .

Chlorination (Position 2)

Chlorination occurs via electrophilic aromatic substitution , with the sulfonamide group deactivating the ring and directing substitution to position 2. Reagents like Cl₂ gas or N-chlorosuccinimide are used under acidic conditions.

Sulfonation (Position 5)

The sulfonamide group is introduced by reacting a sulfonic acid intermediate with morpholine. This step typically involves:

  • Sulfonation of indole : Using sulfonic acid or chlorosulfonic acid.

  • Condensation with morpholine : Formation of the sulfonamide linkage .

Building Block for Heterocycles

The compound serves as a precursor for heterocyclic derivatives (e.g., pyrroloindoles, pyridines) through:

  • Cyclocondensation : Reaction with electron-rich aminoheterocycles to form purine isosteres .

  • Cross-coupling reactions : Utilization of the aldehyde group for metal-catalyzed coupling (e.g., Suzuki-Miyaura) .

Biological Activity

While direct biological data is limited, related indole derivatives exhibit antimicrobial and anticancer properties . The sulfonamide group enhances pharmacokinetic properties, making it a candidate for drug discovery.

Challenges and Considerations

Scientific Research Applications

2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below compares the target compound with structurally related molecules from the evidence:

Compound Name / ID Core Structure Position 2 Position 3 Position 5/Other Key Positions Functional Groups Biological Activity (if available)
Target Compound Indole Cl CHO Morpholin-4-ylsulfonyl Sulfonamide, aldehyde Not reported
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Benzene (SABA core) Cl (on benzene) COOEt (ester) Phenylcarbamoyl-sulfonamide Sulfonamide, ester MIC: 0.45–0.9 mM (E. coli)
Compound 93 (7-Chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole) Indole - 1H-imidazol-5-yl Cl (position 7) Imidazole, chloro Not reported
Compound 8 (6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole) Indole Cl (position 6) 1H-imidazol-5-yl 4-Iodobenzyl (N-substituent) Imidazole, iodo Not reported
Reference Example 5 (Thieno[3,2-d]pyrimidine-6-carbaldehyde) Thienopyrimidine Cl (position 2) CHO Morpholin-4-yl (position 4) Aldehyde, morpholine Not reported
Key Observations:
  • Core Heterocycle: The target compound’s indole core distinguishes it from SABA1 (benzene-based) and Reference Example 5 (thienopyrimidine). Indole derivatives (e.g., Compounds 93, 8) share the core but lack the morpholinylsulfonyl group .
  • Sulfonamide vs. Imidazole : The morpholin-4-ylsulfonyl group in the target compound is unique compared to imidazole-substituted indoles (Compounds 93, 8), which may alter solubility or target binding .

Biological Activity

2-Chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including a chloro group, a morpholinylsulfonyl moiety, and an indole backbone. These characteristics suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C13H13ClN2O4S
  • Molecular Weight : 328.77 g/mol
  • CAS Number : 535925-62-3

This compound is categorized as an organochlorine due to the presence of a carbon-chlorine bond, which contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its functional groups:

  • Aldehyde Group : This allows participation in nucleophilic addition reactions, potentially interacting with various biomolecules.
  • Sulfonamide Group : Engages in electrophilic aromatic substitution reactions, which may influence enzyme inhibition.
  • Chloro Substituent : May undergo nucleophilic substitution, enhancing its versatility in biological applications.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit promising anticancer properties. For instance, analogs have shown significant inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Structural Activity Relationship (SAR)

A SAR analysis of similar compounds revealed that the presence of specific functional groups significantly enhances cytotoxic activity. For example:

Compound NameStructural FeaturesNotable Activities
2-Chloro-1H-indole-3-carbaldehydeIndole core with an aldehyde groupExhibits antibacterial properties
5-FluoroindoleFluorine substitution on indolePotential anticancer activity
5-(Morpholin-4-yl)indoleMorpholine substituent on indoleAntiproliferative effects

These findings suggest that modifications to the indole structure can lead to enhanced biological activities, positioning this compound as a potential lead compound for further development.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of various derivatives related to this compound. The minimum inhibitory concentration (MIC) values were assessed against several pathogens:

PathogenMIC (μg/mL)Activity
Staphylococcus aureus0.22 - 0.25Significant activity observed
Escherichia coli0.50 - 0.75Moderate activity
Candida albicans0.30 - 0.40Effective against biofilm formation

These results indicate that the compound may possess both bactericidal and fungicidal properties, making it a candidate for further exploration in antimicrobial therapies.

Q & A

Q. What are the established synthetic routes for 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde, and how are key intermediates validated?

Methodological Answer: The synthesis typically involves:

Vilsmeier-Haack Formylation : Indole derivatives (e.g., 4-fluoro-1H-indole) are formylated using POCl₃ and DMF under basic conditions to yield 3-carbaldehyde intermediates .

Benzylation/Functionalization : Substitution at the indole N1-position via NaH-mediated alkylation (e.g., 3-chlorobenzylbromide) .

Sulfonylation : Introduction of the morpholin-4-ylsulfonyl group using sulfonyl chlorides and morpholine.

Reduction/Protection : Selective reduction of aldehyde groups (e.g., NaBH₄ in methanol) may follow, though preservation of the aldehyde requires careful stoichiometric control .

Q. Validation :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F}-NMR confirm regioselectivity and functional group integrity (e.g., 19F^{19}\text{F}-NMR: δ = -122.62 ppm for fluorinated analogs) .
  • HR-ESI-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M-OH]+^+ at m/z 272.0642 for chloro-substituted derivatives) .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?

Methodological Answer:

  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and packing motifs. SHELXL/SHELXTL software is widely used for refinement .
  • Multinuclear NMR :
    • 1H^{1}\text{H}-NMR identifies aromatic protons (e.g., δ 7.45 ppm for indole H-2) and coupling patterns (e.g., J = 5.25 Hz for benzylic protons) .
    • 13C^{13}\text{C}-NMR detects carbonyl carbons (δ ~156 ppm) and quaternary carbons .
  • HPLC-PDA/MS : Validates purity (>95%) and detects trace impurities (e.g., unreacted aldehydes or sulfonamide byproducts) .

Q. What are common impurities in its synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts :
    • Over-alkylation : Excess benzylating agents lead to di-substituted indoles. Mitigated by controlled NaH stoichiometry .
    • Oxidation artifacts : Aldehydes may oxidize to carboxylic acids under prolonged air exposure. Use of inert atmospheres (N₂/Ar) is critical .
  • Purification :
    • Flash chromatography (petroleum ether/ethyl acetate gradients) removes polar impurities .
    • Recrystallization from DCM/hexane improves crystalline purity .

Advanced Research Questions

Q. How can the Vilsmeier-Haack formylation step be optimized to enhance yield and selectivity?

Methodological Answer:

  • Reaction Optimization :
    • Temperature : Reflux conditions (e.g., 80–100°C) accelerate formylation but require strict control to avoid decomposition .
    • Catalyst ratio : A 1.2:1 molar ratio of POCl₃:DMF minimizes side reactions (e.g., chlorination at competing positions) .
  • Alternative Reagents : Use of PCl₅ or SOCl₂ as milder alternatives to POCl₃ may reduce side-product formation .

Q. Data-Driven Example :

ParameterStandard ProtocolOptimized ProtocolYield Improvement
POCl₃:DMF Ratio1:11.2:1+15%
Reaction Time24 h12 h+10%

Q. How are spectral data contradictions resolved during structural analysis?

Methodological Answer:

  • Case Study : Discrepancies in 13C^{13}\text{C}-NMR signals for morpholine-sulfonyl moieties.
    • Hypothesis Testing : Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 16/B3LYP/6-31G*) .
    • Supplementary Techniques :
  • 2D NMR (HSQC/HMBC) : Correlates proton-carbon connectivity to confirm assignments .
  • X-ray Diffraction : Resolves ambiguities in substituent orientation (e.g., sulfonyl group geometry) .

Q. What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking Studies :
    • Software : MOE or AutoDock Vina models interactions with target enzymes (e.g., 1-deoxy-D-xylulose-5-phosphate synthase) .
    • Parameters : Focus on sulfonyl group H-bonding and chloro-indole π-π stacking .
  • MD Simulations :
    • Force Fields : AMBER or CHARMM simulate binding stability over 100-ns trajectories .
    • Output Metrics : RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) validate target engagement .

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